molecular formula C14H22BNO2S B13485588 N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine

N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine

Cat. No.: B13485588
M. Wt: 279.2 g/mol
InChI Key: CUVPNKLQCUQKDZ-MDZDMXLPSA-N
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Description

N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine is a complex organic compound featuring a thiophene ring substituted with a dimethylamino group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine is unique due to its combination of a thiophene ring, a dimethylamino group, and a boronate ester. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in materials science and organic synthesis .

Properties

Molecular Formula

C14H22BNO2S

Molecular Weight

279.2 g/mol

IUPAC Name

N,N-dimethyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine

InChI

InChI=1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-8-12(19-11)16(5)6/h7-10H,1-6H3/b10-9+

InChI Key

CUVPNKLQCUQKDZ-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(S2)N(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(S2)N(C)C

Origin of Product

United States

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